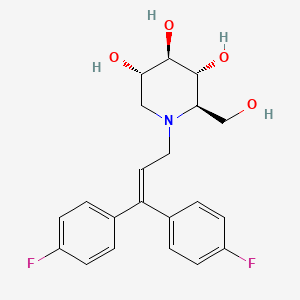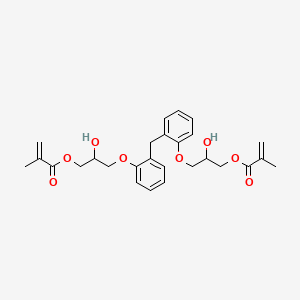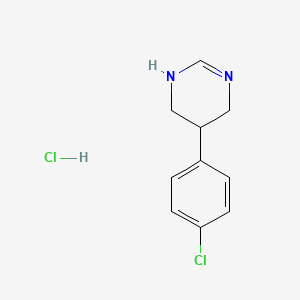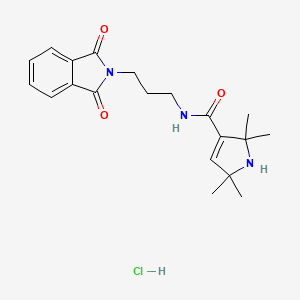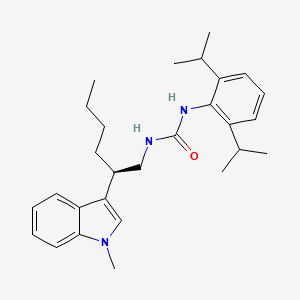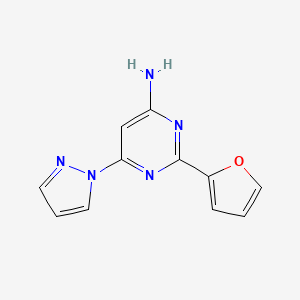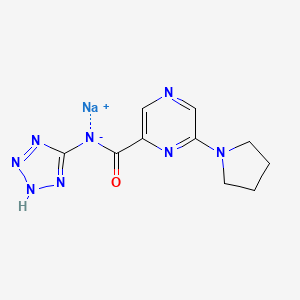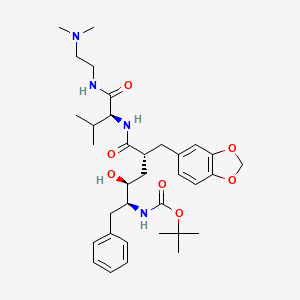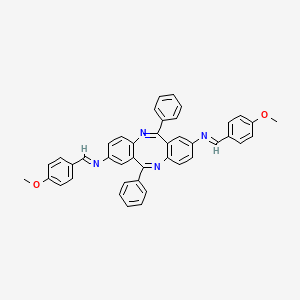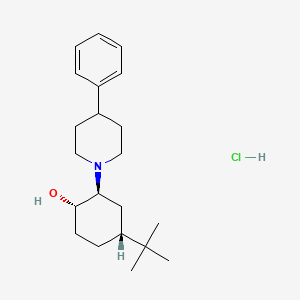
(+-)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanol, featuring a tert-butyl group and a phenylpiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is reacted with 4-phenylpiperidine to form the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenylpiperidino moiety can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter storage and release.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of neurotransmitter systems.
Mechanism of Action
The mechanism of action of (±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the storage of acetylcholine in synaptic vesicles, thereby affecting neurotransmitter release. The compound binds to a specific receptor in the synaptic vesicles, blocking the uptake of acetylcholine and leading to its accumulation in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
L-trans-2-(4-phenylpiperidino)cyclohexanol: This compound is structurally similar and shares some pharmacological properties.
AH-5183: Another related compound with similar biological activity.
Vesamicol: A well-known inhibitor of acetylcholine storage with a similar mechanism of action.
Uniqueness
(±)-cis-4-tert-Butyl-2-(4-phenylpiperidino)cyclohexanol hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the cis configuration. These characteristics contribute to its distinct pharmacological profile and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
120447-54-3 |
|---|---|
Molecular Formula |
C21H34ClNO |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
(1S,2S,4R)-4-tert-butyl-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H33NO.ClH/c1-21(2,3)18-9-10-20(23)19(15-18)22-13-11-17(12-14-22)16-7-5-4-6-8-16;/h4-8,17-20,23H,9-15H2,1-3H3;1H/t18-,19+,20+;/m1./s1 |
InChI Key |
OGNMMIHKPJDMSL-SFZWVAMRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
